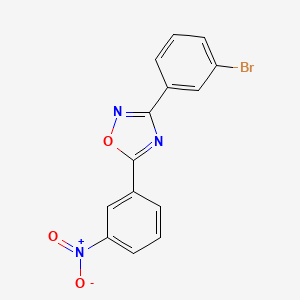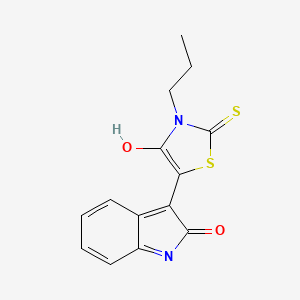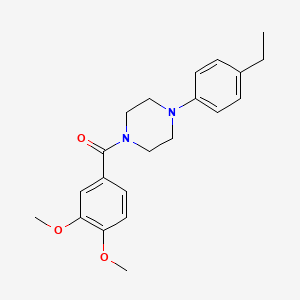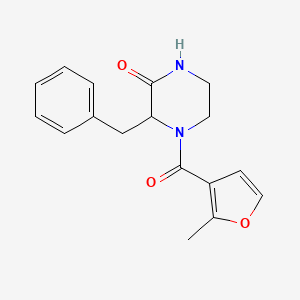
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a potential anticancer agent. In
科学研究应用
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. One of the main applications is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and its fluorescence intensity increases upon binding. This property makes it a useful tool for the detection and quantification of copper ions in biological samples.
Another potential application of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is as a photosensitizer for photodynamic therapy. This compound has been shown to have photodynamic activity, which means that it can generate reactive oxygen species upon exposure to light. This property makes it a potential candidate for the development of new photodynamic therapy agents for the treatment of cancer.
作用机制
The mechanism of action of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that its photodynamic activity is due to the generation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been fully evaluated. This compound has been shown to have a high binding affinity for copper ions, which makes it a potential candidate for the development of new copper-based drugs. Its photodynamic activity also makes it a potential candidate for the development of new photodynamic therapy agents.
实验室实验的优点和局限性
One of the main advantages of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its high binding affinity for copper ions, which makes it a useful tool for the detection and quantification of copper ions in biological samples. Its photodynamic activity also makes it a potential candidate for the development of new photodynamic therapy agents. However, its toxicity in vivo has not been fully evaluated, which is a limitation for its use in drug development.
未来方向
There are several potential future directions for the study of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new copper-based drugs using this compound as a starting point. Another potential direction is the development of new photodynamic therapy agents using this compound as a photosensitizer. Additionally, further studies are needed to evaluate its toxicity in vivo and its potential use in other scientific research applications.
合成方法
The synthesis of 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 3-bromobenzonitrile and 3-nitrobenzoyl chloride in the presence of potassium carbonate and copper powder. The reaction is carried out in a solvent mixture of acetonitrile and dichloromethane, and the product is obtained through column chromatography. This synthesis method has been optimized to yield a high purity product with a good yield.
属性
IUPAC Name |
3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-5-1-3-9(7-11)13-16-14(21-17-13)10-4-2-6-12(8-10)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNNRLJSGQCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388142 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838905-57-0 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B6034707.png)


![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6034725.png)
![N-[4-(acetylamino)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034737.png)
![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)

![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)
